LacDiNAc(I) MP Glycoside

Vue d'ensemble

Description

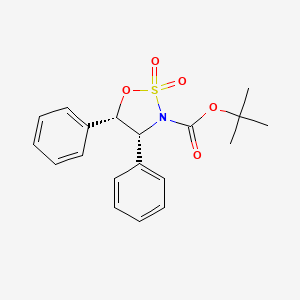

LacDiNAc(I) MP Glycoside is a biochemical compound with the molecular formula C23H34N2O12 and a molecular weight of 530.52 . It is often used in proteomics research .

Physical And Chemical Properties Analysis

This compound is a solid substance at 20 degrees Celsius . It is heat sensitive and should be stored at temperatures below 0 degrees Celsius . It appears as a white to almost white powder or crystal .Applications De Recherche Scientifique

Diagnostic et pronostic du cancer

LacDiNAc(I) MP Glycoside a été identifié comme un marqueur potentiel pour certains cancers. La détection de différents niveaux d'expression du groupe LacDiNAc, ou de formes modifiées spécifiques, pourrait servir d'indicateurs diagnostiques ou pronostics sensibles .

Modulation des fonctions protéiques

L'expression du groupe LacDiNAc sur les N-glycanes des glycoprotéines de surface cellulaire, y compris la β1-intégrine, est impliquée dans l'altération des fonctions protéiques. Cela peut affecter l'invasion cellulaire et d'autres propriétés malignes des cellules cancéreuses .

Différenciation entre les types de cancer

Les glycanes contenant du LacDiNAc sont généralement élevés dans le cholangiocarcinome intra-hépatique (CIH) et le carcinome hépatocellulaire (CHC). Cependant, certains glycanes contenant du LacDiNAc, tri-antennaires et core-fucosylés sont uniquement augmentés dans le CIH, fournissant un moyen de différencier ces types de cancer .

Recherche en neurosciences

this compound est utilisé dans la recherche en neurosciences pour étudier les schémas de glycosylation qui peuvent influencer la fonction et le développement neuronaux .

Mécanisme D'action

Target of Action

It is known that glycosides like lacdinac(i) mp glycoside often interact with various proteins, including receptors and lectins .

Mode of Action

It has been demonstrated that the expression of the lacdinac group on n-glycans of cell surface glycoproteins, including β1-integrin, is involved in the modulation of their protein functions .

Biochemical Pathways

The LacDiNAc group is often sialylated, sulfated, and/or fucosylated, and the LacDiNAc group, with or without these modifications, is recognized by receptors and lectins and is thus involved in the regulation of several biological phenomena, such as cell differentiation .

Result of Action

The expression of the LacDiNAc group on N-glycans of cell surface glycoproteins, including β1-integrin, is involved in the modulation of their protein functions, thus affecting cellular invasion and other malignant properties of cancer cells .

Analyse Biochimique

Biochemical Properties

LacDiNAc(I) MP Glycoside plays a crucial role in biochemical reactions, particularly in the context of glycosylation. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is involved in the transfer of N-acetylgalactosamine (GalNAc) to N-acetylglucosamine (GlcNAc) residues on glycoproteins, facilitated by β4-N-acetylgalactosaminyltransferases (β4GalNAcT3 and β4GalNAcT4) . These interactions are essential for the formation of the LacDiNAc group on N- and O-glycans, which are recognized by specific receptors and lectins, influencing various biological phenomena such as cell differentiation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the expression of the LacDiNAc group on N-glycans of cell surface glycoproteins, including β1-integrin, affects cellular invasion and other malignant properties of cancer cells . Additionally, the re-expression of the LacDiNAc group on N-glycans in breast cancer cells can partially restore normal properties and suppress malignant phenotypes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is synthesized by β4GalNAcT3 or β4GalNAcT4, which transfer GalNAc to GlcNAc residues . This process is regulated by the unique PA14 domain of these enzymes, which is essential for their activity . The presence of LacDiNAc negatively impacts the actions of many glycosyltransferases for terminal modifications, including sialylation and fucosylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the expression level of the LacDiNAc group decreases in primary carcinoma lesions compared to surrounding normal tissues . Additionally, the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the formation of hepatic granulomas triggered by LacDiNAc-containing glycoconjugates can be observed over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not produce significant biological responses . It is essential to determine the optimal dosage to achieve the desired effects without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of N- and O-glycans . The compound interacts with enzymes such as β4GalNAcT3 and β4GalNAcT4, which facilitate the transfer of GalNAc to GlcNAc residues . These interactions are crucial for the regulation of glycoprotein functions and the modulation of metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily in the Golgi apparatus, where it is involved in the synthesis of glycoproteins . The enzyme β4GalNAc-T3, responsible for the formation of LacDiNAc, is localized in the supra-nuclear region of surface mucous cells in the gastric mucosa . This localization is essential for the proper formation and function of the LacDiNAc group on glycoproteins.

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O12/c1-10(28)24-16-20(32)18(30)14(8-26)35-22(16)37-21-17(25-11(2)29)23(36-15(9-27)19(21)31)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRBZLMELQPTLF-SZQBMKRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(triethylphosphine)palladium(II)](/img/structure/B1495429.png)

![Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B1495463.png)

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride](/img/structure/B1495481.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B1495487.png)